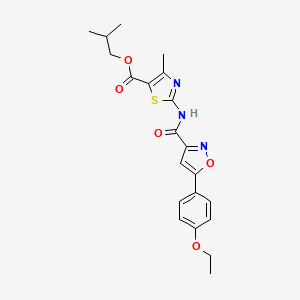![molecular formula C20H21F3N2O B2514898 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860785-75-7](/img/structure/B2514898.png)
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be achieved through various methods. For instance, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been shown to yield pyrrolo[1,2-a]quinoxaline almost quantitatively, and the presence of aldehydes or ketones can lead to hydroxyalkyl derivatives . Additionally, the synthesis of related quinoxaline C-nucleosides has been reported through the condensation of 1,2-diaminobenzenes with ribofuranosyl derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by a fused ring system that can influence the compound's electronic and steric properties. The presence of a trifluoromethyl group, as in the compound of interest, can significantly affect the molecule's reactivity due to its strong electron-withdrawing nature .
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxaline derivatives can undergo various chemical reactions. For example, they can serve as hydrogen sources in biomimetic asymmetric hydrogenation, providing chiral amines with high enantiomeric excess . They can also be transformed into diversified derivatives via rhodium-catalyzed carbenoid insertion reactions . These reactions highlight the versatility and reactivity of the pyrrolo[1,2-a]quinoxaline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of substituents such as the methoxybenzyl and trifluoromethyl groups can alter properties like solubility, boiling and melting points, and stability. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity . Additionally, the fused ring system can confer rigidity to the molecule, potentially impacting its binding to biological targets .
科学的研究の応用
Organic Synthesis and Chemical Properties
Pyrrolo[1,2-a]quinoxalines, similar to the compound , have been the subject of extensive research due to their interesting chemical properties and potential as precursors to more complex molecules. The synthesis of pyrrolo[1,2-a]quinoxalines often involves intricate organic reactions, highlighting their utility in developing new synthetic methodologies. For example, Liu et al. (2018) demonstrated a metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, achieving high yields and selectivity, which is significant for synthetic organic chemistry and the development of environmentally friendly chemical processes (Liu et al., 2018).
Material Science
In material science, the structural features of pyrrolo[1,2-a]quinoxalines, such as electronic configuration and photophysical properties, make them candidates for use in electronic and optoelectronic devices. Rajalakshmi and Palanisami (2020) explored Y-shaped tri-fluoromethyl substituted quinoxalines for their optical properties and potential applications in organic electronics, indicating the relevance of structurally related compounds in developing new materials with unique electronic properties (Rajalakshmi & Palanisami, 2020).
Medicinal Chemistry
Pyrrolo[1,2-a]quinoxaline derivatives have also been investigated for their biological activities, including anticancer and antimicrobial properties. Carullo et al. (2021) synthesized a series of pyrrolo[1,2-a]quinoxalines with antiproliferative activity against GPER-expressing breast cancer cells, showcasing the potential of such compounds in medicinal chemistry and drug development (Carullo et al., 2021). Additionally, Abbas et al. (2017) designed and synthesized quinoxaline derivatives as potential anticancer and antimicrobial agents, further emphasizing the significance of quinoxaline compounds in therapeutic applications (Abbas, Al-Marhabi, & Ammar, 2017).
作用機序
Mode of Action
Quinoxalines and their derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .
Biochemical Pathways
Quinoxalines are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The trifluoromethoxy group present in the compound is known to influence the pharmacokinetic properties of pharmaceuticals .
Result of Action
Quinoxalines are known to have diverse biological activities, suggesting they could have multiple effects at the molecular and cellular level .
将来の方向性
特性
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-26-17-6-2-4-14(10-17)12-24-13-16-5-3-9-25(16)18-8-7-15(11-19(18)24)20(21,22)23/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLPJUODIPZBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)